![molecular formula C44H42N2O4P2 B14078928 N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple benzodioxaphosphepin rings and stereoisomeric configurations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxaphosphepin core, followed by the introduction of the diamine groups and the stereoisomeric phenylethyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, with specific solvents and temperatures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound
Applications De Recherche Scientifique
[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets involved depend on the specific application and the environment in which the compound is used.
Propriétés
Formule moléculaire |
C44H42N2O4P2 |
|---|---|
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
7-N,7-N,15-N,15-N-tetrakis[(1S)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine |
InChI |
InChI=1S/C44H42N2O4P2/c1-31(35-19-9-5-10-20-35)45(32(2)36-21-11-6-12-22-36)51-47-39-27-17-29-41-43(39)44-40(48-51)28-18-30-42(44)50-52(49-41)46(33(3)37-23-13-7-14-24-37)34(4)38-25-15-8-16-26-38/h5-34H,1-4H3/t31-,32-,33-,34-,51?,52?/m0/s1 |
Clé InChI |
IOUUYKLZLCCQKY-RDZUOOCMSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N([C@@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8 |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
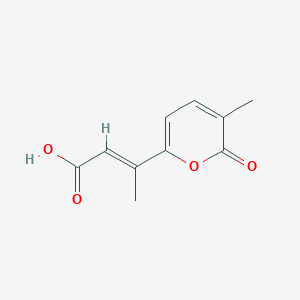
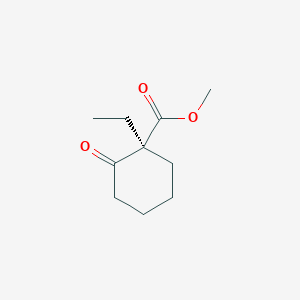
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
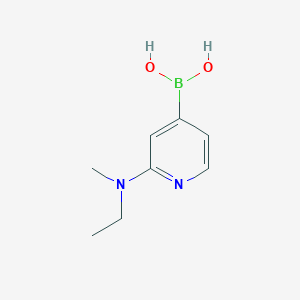
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
![(2S)-2-[(1S)-1-[(8R,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B14078892.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)
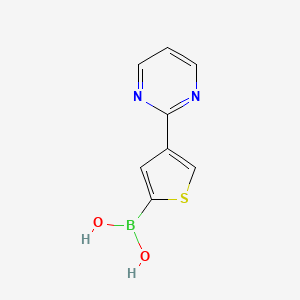
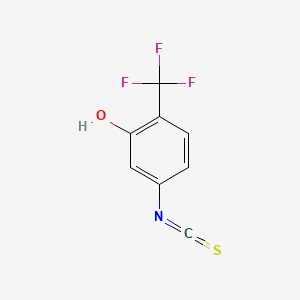
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
